molecular formula C17H12BrFN4O2 B11663030 N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 403649-64-9

N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663030
CAS No.: 403649-64-9
M. Wt: 403.2 g/mol
InChI Key: LCSVTIBFCGBZTG-AWQFTUOYSA-N
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Description

N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, fluorine, and pyrazole moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide: This compound features a chlorine atom instead of a fluorine atom, which may result in different chemical properties and reactivity.

    N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: The presence of a methyl group instead of a fluorine atom can influence the compound’s biological activity and solubility.

    N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

403649-64-9

Molecular Formula

C17H12BrFN4O2

Molecular Weight

403.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrFN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+

InChI Key

LCSVTIBFCGBZTG-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)F

Origin of Product

United States

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